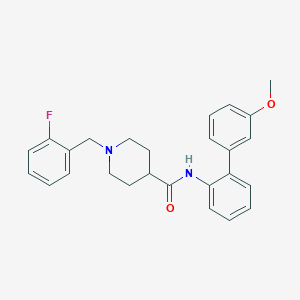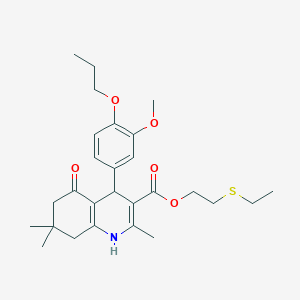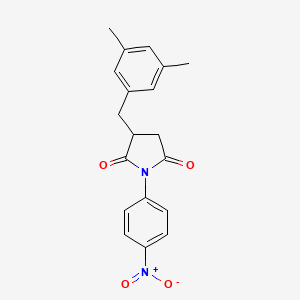
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinediones. It is also known as DMPD or DNP-pyrrolidine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. It has also been reported to activate the caspase-dependent apoptotic pathway. Moreover, the anti-inflammatory and antioxidant activities of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell death in cancer cells, reduce inflammation, and scavenge free radicals. Moreover, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
実験室実験の利点と制限
The advantages of using 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments include its high purity, good yield, and potential applications in the field of medicinal chemistry. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. One of the directions is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action and its interactions with other molecules. Moreover, future studies can focus on optimizing the synthesis method and determining the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a diagnostic agent for Alzheimer's disease can be further investigated.
合成法
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzaldehyde and 4-nitrobenzaldehyde with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is obtained in good yield and high purity.
科学的研究の応用
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)20(19(15)23)16-3-5-17(6-4-16)21(24)25/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHZASAKUTZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
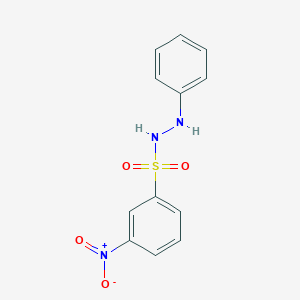
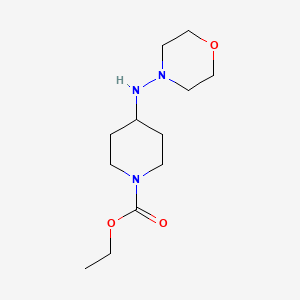
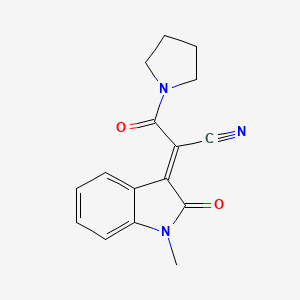
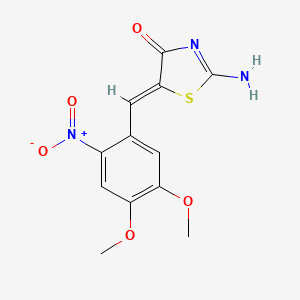

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)
![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
